molecular formula C4H4N4O3 B170847 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea CAS No. 105245-87-2

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea

Cat. No.: B170847
CAS No.: 105245-87-2
M. Wt: 156.1 g/mol
InChI Key: MFAONEQLPARJAO-UHFFFAOYSA-N
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Description

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea is a heterocyclic compound that features an imidazole ring fused with a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea typically involves the reaction of glyoxal with urea under controlled conditions. The reaction proceeds through the formation of an intermediate imidazole ring, which subsequently reacts with urea to form the final product. The reaction conditions often include the use of a solvent such as water or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar chemical properties.

    Benzimidazole: A fused heterocyclic compound with a benzene ring attached to the imidazole ring.

    Thiazole: Another heterocyclic compound with a sulfur atom in the ring.

Uniqueness: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea is unique due to the presence of both the imidazole and urea moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler imidazole derivatives.

Properties

IUPAC Name

(2,5-dioxoimidazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h(H4,5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAONEQLPARJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NC(=O)N1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425870
Record name 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105245-87-2
Record name 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Reactant of Route 2
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Reactant of Route 3
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Reactant of Route 4
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Reactant of Route 5
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Reactant of Route 6
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea

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